Hemoglobin (64-76)

Catalog No.
S12858612
CAS No.
M.F
C64H109N17O18
M. Wt
1404.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hemoglobin (64-76)

Product Name

Hemoglobin (64-76)

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C64H109N17O18

Molecular Weight

1404.7 g/mol

InChI

InChI=1S/C64H109N17O18/c1-9-36(6)52(80-61(95)51(35(4)5)79-57(91)41(22-14-17-27-66)74-56(90)40(21-13-16-26-65)72-48(84)32-68)62(96)81-53(38(8)82)63(97)71-37(7)54(88)77-45(30-39-19-11-10-12-20-39)59(93)78-46(31-47(69)83)60(94)75-42(24-25-50(86)87)55(89)70-33-49(85)73-44(29-34(2)3)58(92)76-43(64(98)99)23-15-18-28-67/h10-12,19-20,34-38,40-46,51-53,82H,9,13-18,21-33,65-68H2,1-8H3,(H2,69,83)(H,70,89)(H,71,97)(H,72,84)(H,73,85)(H,74,90)(H,75,94)(H,76,92)(H,77,88)(H,78,93)(H,79,91)(H,80,95)(H,81,96)(H,86,87)(H,98,99)/t36-,37-,38+,40-,41-,42-,43-,44-,45-,46-,51-,52-,53-/m0/s1

InChI Key

KBQFUUSAVGNATK-DKBRIIQZSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN

Hemoglobin (64-76) refers to a specific peptide fragment derived from the hemoglobin protein, particularly associated with its immunogenic properties. Hemoglobin itself is a complex protein found in red blood cells, responsible for oxygen transport from the lungs to tissues and carbon dioxide transport back to the lungs. The structure of hemoglobin consists of four subunits, each containing a heme group that binds oxygen. The peptide fragment (64-76) specifically relates to a sequence within the hemoglobin molecule that can play a role in immune responses, particularly in the context of T-cell recognition .

, primarily involving the binding and release of oxygen. The key reactions include:

  • Oxygen Binding: Hemoglobin binds oxygen in the lungs where the partial pressure of oxygen is high. The iron in the heme group transitions from a ferrous state (Fe²⁺) to form a coordinate covalent bond with oxygen.
  • Oxygen Release: In tissues where oxygen concentration is lower, hemoglobin releases the bound oxygen, allowing it to be utilized in cellular respiration.
  • Redox Reactions: Hemoglobin can also participate in redox reactions, where it can oxidize and reduce other molecules, contributing to oxidative stress within red blood cells .
  • Nitric Oxide Interaction: Hemoglobin reacts with nitric oxide, which can influence vascular tone and blood flow. This reaction forms nitrosylated hemoglobin and is crucial for regulating local blood flow .

The biological activity of hemoglobin (64-76) is particularly significant in immunology. The peptide sequence can act as an epitope that is recognized by T-cell receptors (TCRs), facilitating immune responses. This interaction is essential for understanding how the immune system recognizes and responds to hemoglobin-derived peptides, which can have implications in autoimmune diseases and transfusion reactions .

The synthesis of hemoglobin occurs through two main processes:

  • Heme Synthesis: Heme is synthesized in mitochondria and cytosol through a series of enzymatic reactions involving precursors like succinyl-CoA and glycine.
  • Globin Synthesis: The globin chains are synthesized by ribosomes in the cytosol from messenger RNA templates. This process involves transcription and translation, leading to the assembly of globin chains into tetrameric hemoglobin molecules .

The specific peptide fragment (64-76) can be synthesized through solid-phase peptide synthesis or recombinant DNA technology, allowing for detailed studies on its immunogenic properties.

Hemoglobin (64-76) has several applications, particularly in research and clinical settings:

  • Vaccine Development: Understanding how this peptide interacts with T-cells can aid in developing vaccines against diseases where hemoglobin plays a role.
  • Transfusion Medicine: Knowledge about immune responses to hemoglobin fragments can improve blood transfusion protocols and reduce adverse reactions.
  • Disease Research: Studying this peptide can provide insights into conditions like sickle cell disease and thalassemia, where hemoglobin function is compromised .

Studies have shown that hemoglobin (64-76) interacts with various immune components:

  • T-cell Activation: The peptide can activate specific T-cells, leading to an immune response against cells expressing similar epitopes.
  • Antibody Responses: It may also elicit antibody production, which could be relevant for understanding autoimmune conditions related to red blood cells .

Hemoglobin (64-76) shares similarities with other hemoglobin-derived peptides and proteins but has unique characteristics:

CompoundDescriptionUnique Features
MyoglobinOxygen-binding protein found in muscle tissueHigher affinity for oxygen than hemoglobin
Hemoglobin AAdult form of hemoglobin with two alpha and two beta chainsMain form in adults; transports oxygen efficiently
Hemoglobin SVariant associated with sickle cell diseaseMutation leads to polymerization under low oxygen conditions
Hemoglobin FFetal form of hemoglobinHigher affinity for oxygen than adult forms
ErythropoietinHormone stimulating red blood cell productionNot a peptide derived from hemoglobin but involved in erythropoiesis

While all these compounds are related through their roles in oxygen transport or regulation within blood cells, hemoglobin (64-76) is unique due to its specific immunogenic properties and role in T-cell activation.

XLogP3

-7.3

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

20

Exact Mass

1403.81364970 g/mol

Monoisotopic Mass

1403.81364970 g/mol

Heavy Atom Count

99

Dates

Last modified: 08-10-2024

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